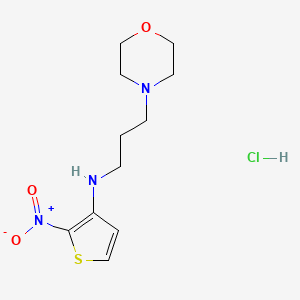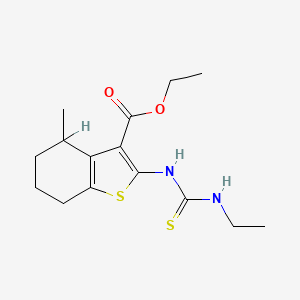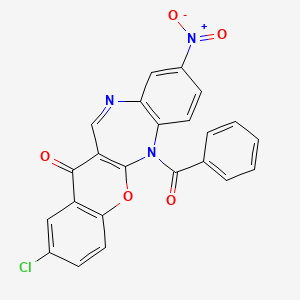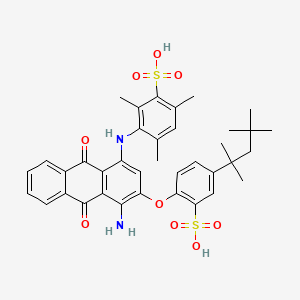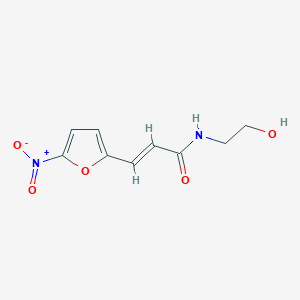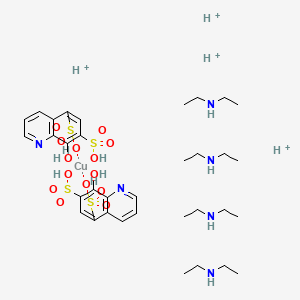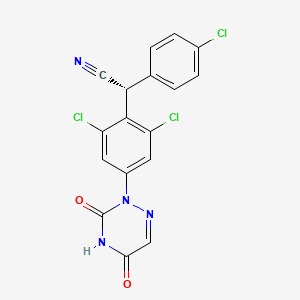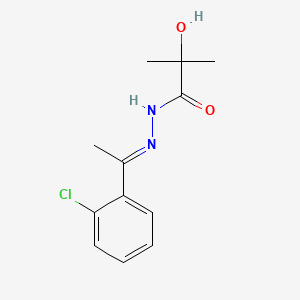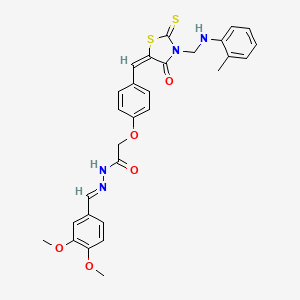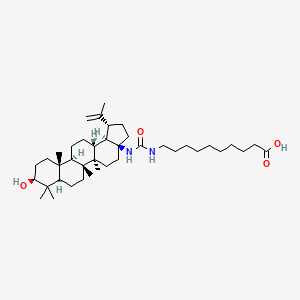
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid is a complex organic compound with a unique structure It is characterized by the presence of a hydroxy group, a norlupane skeleton, and an aminoundecanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the norlupane skeleton: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the hydroxy group: This step often involves selective oxidation reactions.
Attachment of the aminoundecanoic acid moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC or Jones reagent.
Reduction: Reagents like LiAlH4 or NaBH4.
Substitution: Conditions involving nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
科学的研究の応用
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and amino groups can form hydrogen bonds with biological molecules, influencing their activity. The norlupane skeleton may interact with lipid membranes, affecting their properties.
類似化合物との比較
Similar Compounds
Dodecanoic acid, 12-((3beta)-3-hydroxy-28-norlup-20(29)-en-17-yl)-12-oxo-: Shares a similar norlupane skeleton and hydroxy group.
11-[[3.beta.-Acetoxy-28-norlup-20(29)-en-17-yl]carbamoyl]undecanoic acid: Contains an acetoxy group instead of a hydroxy group.
Uniqueness
N-(3beta-Hydroxy-28-norlup-20(29)-en-28-oyl)-11-aminoundecanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
特性
CAS番号 |
173106-48-4 |
|---|---|
分子式 |
C40H68N2O4 |
分子量 |
641.0 g/mol |
IUPAC名 |
10-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]carbamoylamino]decanoic acid |
InChI |
InChI=1S/C40H68N2O4/c1-27(2)28-18-23-40(42-35(46)41-26-14-12-10-8-9-11-13-15-33(44)45)25-24-38(6)29(34(28)40)16-17-31-37(5)21-20-32(43)36(3,4)30(37)19-22-39(31,38)7/h28-32,34,43H,1,8-26H2,2-7H3,(H,44,45)(H2,41,42,46)/t28-,29+,30-,31+,32-,34+,37-,38+,39+,40-/m0/s1 |
InChIキー |
AZGPQXCLZZYEES-IJMADOHJSA-N |
異性体SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)NC(=O)NCCCCCCCCCC(=O)O |
正規SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)NC(=O)NCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




